molecular formula C20H23BrN4O4S B5139001 N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide

N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide

Cat. No. B5139001
M. Wt: 495.4 g/mol
InChI Key: XYVRUYAJIIDVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, also known as BPP-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been shown to have a wide range of biological activities.

Mechanism of Action

N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been shown to act as a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CA IX by N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have anti-inflammatory effects and can inhibit the growth of certain fungi.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has several advantages for use in lab experiments. It is a potent inhibitor of CA IX and has been shown to have anti-inflammatory and antifungal properties. However, one limitation of N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide. One potential area of research is the development of more efficient synthesis methods for N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, which could increase its availability for use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide and its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide involves the reaction of 4-bromoaniline with 1-(2-chloroethyl)piperazine in the presence of potassium carbonate. The resulting product is then reacted with phenylsulfonyl chloride to obtain N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide.

Scientific Research Applications

N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties.

properties

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O4S/c21-16-6-8-17(9-7-16)23-20(27)19(26)22-10-11-24-12-14-25(15-13-24)30(28,29)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVRUYAJIIDVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide

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